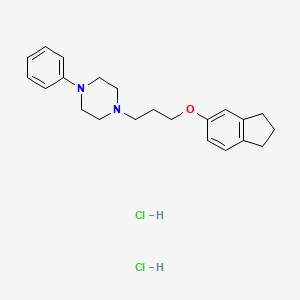
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential pharmacological properties. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of this compound includes a 2,3-dihydro-1H-inden-5-yl group and a phenyl group, making it a unique and interesting subject for various studies.
Métodos De Preparación
The synthesis of Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride involves several steps. One common method includes the reaction of 1-(2,3-dihydro-1H-inden-5-yl)piperazine with a phenylpropyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in its dihydrochloride salt form.
Análisis De Reacciones Químicas
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives with different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is used in the synthesis of new Mannich bases, which have shown significant bioactivities, including cytotoxic and anticancer properties.
Pharmacological Evaluation: Derivatives of this compound have demonstrated antidepressant and antianxiety activities in preclinical models, highlighting its potential in developing new treatments for mental health disorders.
Antimicrobial Properties: Several studies have synthesized derivatives with notable antibacterial and antifungal activities, suggesting their potential application in treating infectious diseases.
Anticancer Agents: Compounds derived from this structure have shown promise as anticancer agents, particularly in breast cancer cell lines.
Neuropharmacology: Piperazinyl derivatives of this compound have been identified as high-affinity ligands for serotonin receptors, indicating their significance in neurological disorders.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its derivatives that act as serotonin receptor ligands modulate neurotransmitter activity in the brain, which can lead to antidepressant and antianxiety effects. Additionally, its anticancer properties are attributed to its ability to selectively inhibit cancer cell growth and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-5-yl)piperazine: This compound shares a similar structure but lacks the phenyl group, which may result in different pharmacological properties.
Piperazine, 1-(3-((2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-(4-fluorophenyl)-, dihydrochloride: This compound includes a fluorophenyl group, which can alter its chemical reactivity and biological activity.
1H-Inden-5-ol, 2,3-dihydro-: This compound has a similar indane structure but lacks the piperazine moiety, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Propiedades
Número CAS |
78114-61-1 |
|---|---|
Fórmula molecular |
C22H30Cl2N2O |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H28N2O.2ClH/c1-2-8-21(9-3-1)24-15-13-23(14-16-24)12-5-17-25-22-11-10-19-6-4-7-20(19)18-22;;/h1-3,8-11,18H,4-7,12-17H2;2*1H |
Clave InChI |
LYCQGPVWXOVCRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


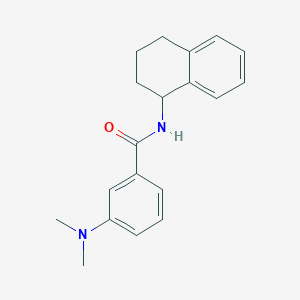
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

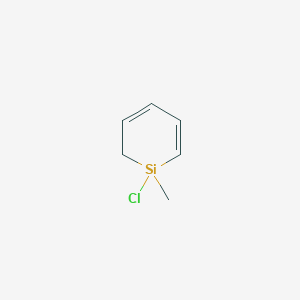
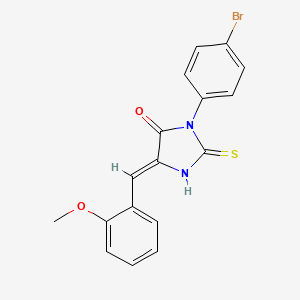
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
methanone](/img/structure/B14157386.png)
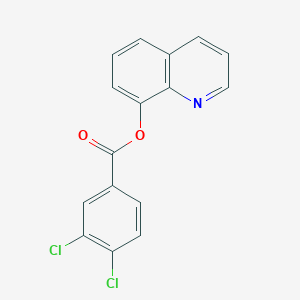
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
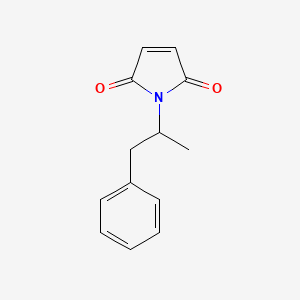
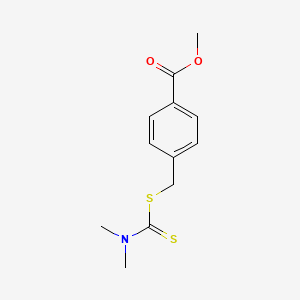
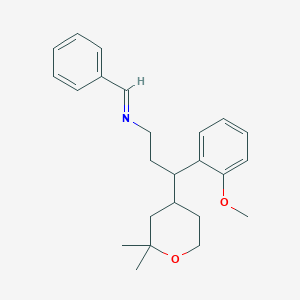
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
